7-Methoxy-5-methyl-1-benzofuran-2-carboxylic acid
Description
7-Methoxy-5-methyl-1-benzofuran-2-carboxylic acid is a benzofuran derivative featuring a methoxy group at position 7, a methyl group at position 5, and a carboxylic acid at position 2. This compound serves as a key intermediate in synthesizing pharmacologically active molecules, such as amides and esters, due to its reactive carboxylic acid group and aromatic stability . Its synthesis typically involves catalytic reduction of nitro precursors or coupling reactions with substituted anilines .
Properties
IUPAC Name |
7-methoxy-5-methyl-1-benzofuran-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-6-3-7-5-9(11(12)13)15-10(7)8(4-6)14-2/h3-5H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVWRDUHRFKENAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)OC)OC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 7-methoxy-5-methyl-1-benzofuran-2-carboxylic acid typically involves the cyclization of o-hydroxyacetophenones under basic conditions . One common method includes the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
7-Methoxy-5-methyl-1-benzofuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions, particularly at the methoxy and carboxylic acid groups.
Common reagents and conditions used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-Methoxy-5-methyl-1-benzofuran-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-methoxy-5-methyl-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or interfere with cellular processes, leading to their biological effects . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The biological and chemical properties of benzofuran-2-carboxylic acid derivatives are highly dependent on substituent patterns. Below is a comparative analysis with structurally related compounds:
Key Observations:
- Electron-Donating vs. Electron-Withdrawing Groups : The methoxy group (electron-donating) in the target compound increases aromatic stability and solubility compared to brominated analogs (electron-withdrawing), which exhibit higher cytotoxicity but lower solubility .
- Methyl vs. Halogen Substituents : The 5-methyl group in the target compound reduces steric hindrance compared to bulkier substituents like bromine or chlorine, facilitating easier functionalization at the 2-carboxylic acid position .
Biological Activity
7-Methoxy-5-methyl-1-benzofuran-2-carboxylic acid is a compound that belongs to the benzofuran family, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C10H10O4 |
| Molecular Weight | 194.18 g/mol |
| CAS Number | 1427398-22-8 |
Biological Activity Overview
Benzofuran derivatives have been extensively studied for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific activities of this compound are summarized below.
Anticancer Activity
Recent studies have indicated that benzofuran derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, modifications in the benzofuran structure, such as the introduction of methoxy and methyl groups, have been shown to enhance anticancer activity:
- Cell Line Studies : In vitro assays demonstrated that compounds similar to this compound exhibited IC50 values ranging from 0.06 to 0.17 µM against cancer cell lines like A549 and ME-180 .
Table 1: Anticancer Activity of Related Benzofuran Derivatives
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 7-Methoxy-5-methyl... | TBD | TBD |
| Compound 10h | 0.08 | A549 |
| Compound 10i | 0.17 | ME-180 |
The mechanism by which this compound exerts its biological effects is thought to involve interaction with specific molecular targets:
- Tubulin Interaction : Similar compounds have been shown to inhibit tubulin polymerization, which is crucial for cell division .
- Cell Cycle Arrest : Flow cytometry analysis indicated that certain derivatives lead to cell cycle arrest in cancer cells, highlighting their potential as chemotherapeutic agents .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of benzofuran derivatives:
- Synthesis and Evaluation : A study conducted a systematic evaluation of various benzofuran derivatives, where it was found that introducing a methoxy group at different positions significantly influenced anticancer activity .
- Comparative Studies : In comparative studies, compounds with methoxy substitutions at the C–6 position exhibited higher activity than those with substitutions at C–7 . This suggests that the positioning of substituents on the benzofuran ring is critical for enhancing biological activity.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 7-Methoxy-5-methyl-1-benzofuran-2-carboxylic acid, and how can purity be optimized?
- Methodology : The compound can be synthesized via ester hydrolysis of its methyl ester precursor under acidic or basic conditions. For example, a related benzofuran derivative was prepared by reacting a methyl ester with NaOH at 50°C, followed by purification via column chromatography (PE/EA 35:1 v/v) and recrystallization, achieving 71% yield . Purity optimization involves solvent selection (e.g., ethanol for recrystallization) and monitoring by HPLC or TLC.
Q. How is the structural identity of this compound confirmed post-synthesis?
- Methodology : Use a combination of spectroscopic techniques:
- NMR : and NMR to verify substituent positions (e.g., methoxy at C7, methyl at C5) .
- IR : Confirm carboxylic acid (C=O stretch ~1700 cm) and ether (C-O-C ~1250 cm) functional groups.
- Mass Spectrometry : High-resolution MS to validate molecular weight (expected: ~220 g/mol based on analogs) .
Q. What are the key solubility and stability considerations for this compound in experimental setups?
- Methodology : Test solubility in polar aprotic solvents (DMSO, DMF) for biological assays and in chloroform or ethyl acetate for synthetic reactions. Stability studies under varying pH (e.g., 4–9) and temperatures (e.g., -20°C for long-term storage) should be conducted, with degradation monitored via UV-Vis or LC-MS .
Advanced Research Questions
Q. How can cascade reactions be employed to synthesize complex benzofuran derivatives from this compound?
- Methodology : Utilize [3,3]-sigmatropic rearrangements to generate fused-ring systems. For example, coupling with phenolic precursors via Mitsunobu reaction conditions (DIAD, PPh) can yield spirocyclic or polycyclic derivatives, as demonstrated in related benzofuran syntheses . Reaction progress is tracked by NMR, and intermediates are isolated via flash chromatography.
Q. What strategies resolve contradictions in spectroscopic data for structurally similar benzofuran analogs?
- Methodology :
- Isotopic Labeling : Use -labeled methoxy groups to distinguish overlapping signals in NMR.
- X-ray Crystallography : Resolve ambiguities in substitution patterns (e.g., methoxy vs. methyl positions) .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) .
Q. How can the bioactivity of this compound be systematically evaluated against microbial or cancer targets?
- Methodology :
- Antimicrobial Assays : Perform MIC (Minimum Inhibitory Concentration) testing using Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7), comparing IC values to reference drugs like doxorubicin. Include selectivity indices (e.g., normal vs. cancer cells) .
Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity?
- Methodology :
- Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) for stereocontrol during key steps like cyclization.
- Continuous Flow Systems : Optimize residence time and temperature to reduce racemization, as demonstrated in scaled-up furan syntheses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
